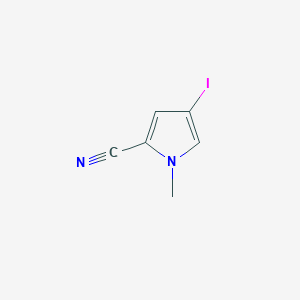

4-iodo-1-methyl-1H-pyrrole-2-carbonitrile

Descripción

Significance of Pyrrole (B145914) Scaffolds in Organic Synthesis and Heterocyclic Chemistry

The pyrrole scaffold, a five-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone of organic and medicinal chemistry. rsc.orgwikipedia.org This fundamental ring system is not only a versatile building block in organic synthesis but also a prevalent motif in a vast array of biologically active molecules. rsc.org Pyrroles are integral to the structure of many natural products essential for life, such as heme, the core of hemoglobin, and chlorophyll, the pigment vital for photosynthesis. wikipedia.orgscitechnol.com

The utility of the pyrrole ring extends into materials science, where its derivatives are used in the production of dyes, catalysts, and corrosion inhibitors. researchgate.net In the pharmaceutical realm, the pyrrole framework is present in numerous commercially available drugs with applications spanning antibacterial, antifungal, anticancer, and anti-inflammatory therapies. rsc.orgscitechnol.comresearchgate.net The widespread application of pyrrole-containing compounds has spurred continuous research into novel and efficient synthetic methodologies for their preparation. researchgate.net Classical methods like the Paal-Knorr, Hantzsch, and Knorr syntheses, along with modern metal-catalyzed cyclizations, provide chemists with a robust toolbox for constructing this important heterocycle. wikipedia.orgresearchgate.netorganic-chemistry.org

Overview of Functionalized Pyrrole Derivatives and Their Research Importance

The true versatility of the pyrrole scaffold is unlocked through functionalization, where substituents are strategically placed on the ring to modulate its physical, chemical, and biological properties. bohrium.com These functionalized derivatives are crucial intermediates in the synthesis of complex molecules for drug discovery and materials science. researchgate.netchemimpex.com The addition of various functional groups can enhance biological activity and create synergistic effects. nih.gov

For instance, derivatives such as pyrrole-2-carboxylates and pyrrole-2-carboxamides are recognized as important pharmacophores in the development of potential antibacterial agents. nih.gov Similarly, other substituted pyrroles, like 4-formyl-1-methyl-1H-pyrrole-2-carbonitrile, serve as valuable building blocks for novel therapeutic agents, including those with anti-cancer properties, due to the reactivity of their functional groups. chemimpex.com The growing demand for these tailored molecules drives research into advanced functionalization techniques, including late-stage modifications of the pyrrole core, to access new chemical space and develop innovative compounds. researchgate.netnih.gov

Contextualization of 4-Iodo-1-methyl-1H-pyrrole-2-carbonitrile within Advanced Pyrrole Chemistry

While specific literature on this compound is not extensively detailed, its structure positions it as a highly valuable and versatile intermediate in advanced pyrrole chemistry. The compound's utility can be understood by examining its key structural features: the N-methylated pyrrole core, the carbonitrile group at the 2-position, and the iodo substituent at the 4-position.

The iodine atom is particularly significant for advanced synthetic applications. Halogenated heterocycles, especially iodo-derivatives, are prized substrates for a wide range of transition-metal-catalyzed cross-coupling reactions. nih.gov Analogous to iodo-indoles, the iodo group on the pyrrole ring can serve as a synthetic handle for Suzuki, Sonogashira, Heck, and Stille couplings, allowing for the introduction of diverse aryl, alkynyl, and vinyl substituents. nih.gov This capability is fundamental for constructing complex molecular architectures from a simple, functionalized core.

The carbonitrile (cyano) group at the 2-position further enhances the compound's synthetic potential. Nitriles are versatile functional groups that can be readily converted into other important chemical moieties. For example, the nitrile can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. This functional group interconversion provides access to a variety of other pyrrole derivatives.

The N-methyl group ensures that the nitrogen is protected and prevents competing reactions at that site, directing reactivity towards the iodo and carbonitrile functionalities. Therefore, this compound represents a strategically designed building block, primed for sequential and selective chemical transformations. It is an ideal starting material for combinatorial chemistry and the targeted synthesis of highly substituted pyrroles for medicinal chemistry research and the development of novel functional materials.

Properties of a Related Compound: 1-Methyl-1H-pyrrole-2-carbonitrile

To provide context, the table below lists key chemical and physical properties for the parent compound lacking the iodo-substituent.

| Property | Value | Source(s) |

| IUPAC Name | 1-methyl-1H-pyrrole-2-carbonitrile | nih.gov, sigmaaldrich.com |

| CAS Number | 34884-10-1 | nih.gov, sigmaaldrich.com, apolloscientific.co.uk |

| Molecular Formula | C₆H₆N₂ | nih.gov, chemsynthesis.com |

| Molecular Weight | 106.13 g/mol | nih.gov, sigmaaldrich.com |

| Physical Form | Liquid | sigmaaldrich.com |

| Density | 1.03 g/cm³ | apolloscientific.co.uk |

Historical and Classical Approaches to Pyrrole Ring Construction

The synthesis of the pyrrole ring has been a subject of extensive research for over a century, leading to the development of several named reactions that are now considered classical methods. These approaches provide the foundational knowledge for constructing the core pyrrole structure.

Overview of Established Pyrrole Syntheses

Several key methodologies have become pillars of pyrrole synthesis, each with its own set of advantages and limitations regarding substrate scope and reaction conditions.

Paal-Knorr Synthesis: First reported independently by Carl Paal and Ludwig Knorr in 1884, this method is one of the most straightforward and widely used routes to substituted pyrroles. wikipedia.org It involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. wikipedia.orgorganic-chemistry.orgrgmcet.edu.in The reaction is typically conducted under neutral or weakly acidic conditions, as strongly acidic conditions can favor the formation of furan (B31954) byproducts. organic-chemistry.org The mechanism involves the formation of a hemiaminal, followed by cyclization and dehydration to yield the pyrrole ring. wikipedia.orgrgmcet.edu.in

Hantzsch Pyrrole Synthesis: Named after Arthur Rudolf Hantzsch, this reaction involves the condensation of a β-ketoester with ammonia or a primary amine and an α-haloketone. wikipedia.orgpharmaguideline.com This multicomponent reaction provides a versatile route to a variety of substituted pyrroles. wikipedia.orgtaylorandfrancis.com While historically it has received less attention than other named pyrrole syntheses, recent work has revitalized this method through the use of non-conventional conditions. thieme-connect.com

Knorr Pyrrole Synthesis: This widely utilized method involves the condensation of an α-amino-ketone with a compound containing an electron-withdrawing group alpha to a carbonyl group. pharmaguideline.comwikipedia.org A significant challenge in this synthesis is the instability of α-amino-ketones, which tend to self-condense. thermofisher.com To circumvent this, they are often prepared in situ from the corresponding oxime. wikipedia.orgthermofisher.com

Barton-Zard Synthesis: Developed by Derek Barton and Samir Zard in 1985, this reaction provides a route to pyrrole derivatives through the reaction of a nitroalkene with an α-isocyanide under basic conditions. wikipedia.orgallaboutchemistry.net The mechanism involves a Michael-type addition, followed by a 5-endo-dig cyclization, elimination of the nitro group, and tautomerization to form the aromatic pyrrole ring. wikipedia.org

| Synthesis | Reactants | Key Features |

| Paal-Knorr | 1,4-Dicarbonyl compound, Ammonia/Primary amine | Simple, efficient, widely used. rgmcet.edu.in |

| Hantzsch | β-Ketoester, Ammonia/Primary amine, α-Haloketone | Multicomponent reaction, versatile. wikipedia.orgtaylorandfrancis.com |

| Knorr | α-Amino-ketone, Compound with activated methylene (B1212753) group | Good for specific substitution patterns, α-amino-ketone often generated in situ. wikipedia.orgthermofisher.com |

| Barton-Zard | Nitroalkene, α-Isocyanide | Forms pyrroles under basic conditions, involves a cyclization-elimination sequence. wikipedia.orgallaboutchemistry.net |

Strategies for Pyrrole-2-carbonitrile (B156044) Scaffold Synthesis

The introduction of a nitrile group at the 2-position of the pyrrole ring is a key step in the synthesis of the target compound. This can be achieved through direct cyanation of a pre-formed pyrrole or by constructing the ring with the nitrile group already incorporated.

Direct Cyanation Methodologies

Direct C-H cyanation offers an atom-economical approach to installing the nitrile functionality. Electrophilic cyanating agents are often employed for this purpose.

Lewis Acid-Catalyzed Cyanation: A notable method involves the use of N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as a bench-stable and less toxic electrophilic cyanating agent. acs.orgnih.gov The reaction, catalyzed by a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂), affords 2-cyanopyrroles with good yields and excellent regioselectivity. acs.orgnih.gov This method has been shown to be effective for a broad range of indole (B1671886) and pyrrole substrates. acs.org

In Situ Generated Cyanogen Iodide: Another approach utilizes cyanogen iodide (ICN) formed in situ from trimethylsilyl (B98337) cyanide (TMSCN) and N-iodosuccinimide (NIS), with zinc triflate (Zn(OTf)₂) as a catalyst. nih.gov This method is conducted under mild conditions and tolerates various functional groups. nih.gov

Cyclization Reactions Yielding Pyrrole-2-carbonitrile Scaffolds

Alternatively, the pyrrole-2-carbonitrile framework can be assembled through cyclization reactions where one of the precursors already contains the nitrile group.

From Enones and Aminoacetonitrile (B1212223): The cyclocondensation of enones with aminoacetonitrile can furnish 3,4-dihydro-2H-pyrrole-2-carbonitriles. researchgate.net These intermediates can then be oxidized, for example with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), to yield the aromatic 3,5-disubstituted pyrrole-2-carbonitriles. researchgate.net

Multicomponent Reactions: Copper-catalyzed multicomponent reactions of N,N-disubstituted formamides, TMSCN, and aromatic alkenes or alkynes have been shown to produce polysubstituted pyrrole-2-carbonitriles. nih.gov The mechanism is proposed to involve the generation of an azomethine ylide intermediate followed by a [3+2] cycloaddition. nih.gov

| Method | Key Reagents | Product Type |

| Lewis Acid-Catalyzed Cyanation | Pyrrole, NCTS, BF₃·OEt₂ | 2-Cyanopyrrole acs.orgnih.gov |

| In Situ ICN Cyanation | Pyrrole, TMSCN, NIS, Zn(OTf)₂ | 2-Cyanopyrrole nih.gov |

| Cyclization from Enones | Enone, Aminoacetonitrile, DDQ | 3,5-Disubstituted pyrrole-2-carbonitrile researchgate.net |

| Multicomponent Reaction | Formamide, TMSCN, Alkene/Alkyne, Cu(OTf)₂ | Polysubstituted pyrrole-2-carbonitrile nih.gov |

Regioselective Iodination of Pyrroles and N-Methylpyrroles

The final key transformation is the introduction of an iodine atom at the 4-position of the 1-methyl-1H-pyrrole-2-carbonitrile scaffold. The electron-rich nature of the pyrrole ring makes it susceptible to electrophilic substitution.

Electrophilic Iodination Approaches

Electrophilic iodination is the most common method for introducing iodine onto the pyrrole ring. The regioselectivity of this reaction is influenced by the substituents already present on the ring.

Iodine and an Oxidizing Agent: A common method for the iodination of pyrroles involves the use of molecular iodine in the presence of an oxidizing agent. For instance, the combination of iodine and hydrogen peroxide can be used. wikipedia.org

Iodine and a Base: The reaction of pyrroles with iodine can be performed under various conditions. While halogenation can lead to polyhalogenated products, controlled conditions can favor mono-iodination. wikipedia.org

Mercury(II) Oxide and Iodine: The use of mercury(II) oxide and iodine provides neutral and mild reaction conditions for the iodination of various aromatic compounds, including those with nitrogen, oxygen, or sulfur substituents. imperial.ac.uk

Electrophilic Cyclization: In some cases, iodination can be achieved through an electrophilic cyclization process. For example, N-alkyne-substituted pyrrole derivatives can undergo cyclization with iodine to form iodine-substituted fused ring systems. nih.gov This highlights the reactivity of the pyrrole ring towards electrophilic iodine.

A plausible mechanism for the direct iodination of a pyrrole involves the electrophilic attack of an iodinating species (e.g., I⁺) on the electron-rich pyrrole ring, followed by deprotonation to restore aromaticity. The presence of an electron-withdrawing nitrile group at the 2-position and an activating N-methyl group would direct the incoming electrophile. While the N-methyl group activates the ring, the nitrile group is deactivating. The interplay of these electronic effects, along with steric considerations, will determine the final regiochemical outcome of the iodination.

| Reagent System | Conditions | Notes |

| I₂ / Oxidizing Agent (e.g., H₂O₂) | Varies | Common method for electrophilic iodination. wikipedia.org |

| I₂ / Base | Controlled conditions | Can lead to polyhalogenation if not controlled. wikipedia.org |

| HgO / I₂ | Neutral, mild | Offers an alternative to acidic or basic conditions. imperial.ac.uk |

Directed Iodination Methodologies

The introduction of an iodine atom at the C-4 position of a 1-methyl-1H-pyrrole-2-carbonitrile framework is a key functionalization step. This transformation is typically achieved through electrophilic aromatic substitution, where the choice of iodinating agent and reaction conditions dictates the regiochemical outcome. The pyrrole ring is an electron-rich heterocycle, making it susceptible to electrophilic attack. The directing effects of the N-methyl and C-2 carbonitrile substituents influence the position of iodination.

Direct iodination of N-substituted pyrroles can be accomplished using various reagents. A common method involves the use of molecular iodine (I₂) in the presence of an oxidizing agent or a base. For instance, the iodination of 7-azaindole, a related nitrogen-containing heterocycle, has been successfully carried out at its 3-position using potassium hydroxide (B78521) and iodine in DMF. nih.gov While not the exact substrate, this illustrates a general strategy for the iodination of electron-rich heterocyclic systems. Another approach involves using N-iodosuccinimide (NIS), a milder and more selective iodinating agent, often in an inert solvent like dichloromethane or acetonitrile. The reaction may be catalyzed by an acid, such as trifluoroacetic acid, to enhance the electrophilicity of the iodine source. organic-chemistry.org

In some cases, deprotometalation-iodolysis sequences offer a highly regioselective alternative. nih.gov This involves treating the pyrrole substrate with a strong base, such as lithium 2,2,6,6-tetramethylpiperidide (LiTMP), to selectively remove a proton at the desired position, followed by quenching the resulting organometallic intermediate with an iodine source. nih.gov The regioselectivity of this method is controlled by the site of deprotonation, which can be influenced by the directing effects of existing substituents and the steric environment of the molecule. nih.gov

| Reagent/System | Conditions | Outcome | Reference |

| I₂ / Oxidizing Agent | Varies | Electrophilic Iodination | nih.gov |

| N-Iodosuccinimide (NIS) | Catalytic trifluoroacetic acid | Regioselective iodination of electron-rich arenes | organic-chemistry.org |

| LiTMP, then I₂ | THF | Deprotometalation-iodolysis for regioselective iodination | nih.gov |

| I₂ / K₂CO₃ / DMSO | Not specified | α-iodination of alkynes in pyrrole synthesis | nih.gov |

Introduction of the N-1 Methyl Moiety in Pyrrole-2-carbonitrile Systems

The incorporation of the methyl group at the N-1 position of the pyrrole ring is a critical step in the synthesis of the target compound. This can be achieved either by direct alkylation of a pre-formed pyrrole ring or by utilizing a nitrogen-methylated precursor in the ring-forming cyclization step.

N-Alkylation Strategies

N-alkylation is a common method for functionalizing the nitrogen atom of the pyrrole ring. This typically involves the deprotonation of the N-H bond with a base to form the pyrrolyl anion, which then acts as a nucleophile to attack an alkylating agent, such as methyl iodide or dimethyl sulfate (B86663). cdnsciencepub.com The choice of base and solvent is crucial to control the N- versus C-alkylation, as the pyrrolyl anion is an ambident nucleophile. cdnsciencepub.com

To favor N-alkylation, conditions that promote the dissociation of the ion pair are often employed. The use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can facilitate this. cdnsciencepub.comorganic-chemistry.org Phase-transfer catalysis is another effective technique for achieving selective N-alkylation of pyrroles with primary alkyl halides. cdnsciencepub.com This method utilizes a quaternary ammonium (B1175870) salt to transport the pyrrolyl anion from an aqueous or solid phase into an organic phase where the alkylating agent resides, leading to efficient N-substitution. cdnsciencepub.com Ionic liquids have also been shown to be effective media for the highly regioselective N-substitution of pyrrole with alkyl halides. organic-chemistry.orgorganic-chemistry.org

| Alkylating Agent | Base/Catalyst | Solvent | Key Feature | Reference |

| Methyl Iodide | NaH | DMF | Standard conditions for N-alkylation | cdnsciencepub.com |

| Alkyl Halides | KOH | Ionic Liquid | High regioselectivity for N-substitution | organic-chemistry.org |

| Alkyl Halides | Phase-transfer catalyst | Biphasic system | Efficient N-alkylation | cdnsciencepub.com |

| Dimethyl Sulfate | Not specified | Not specified | Common methylating agent | cdnsciencepub.com |

Cyclization Precursors Incorporating the N-Methyl Group

An alternative to direct N-alkylation is to construct the pyrrole ring from acyclic precursors that already contain the N-methyl group. The Paal-Knorr synthesis is a classic and widely used method for pyrrole formation, involving the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, methylamine (B109427). journals.co.zaorientjchem.org This reaction proceeds under various catalytic conditions, including acid catalysis or heating, to yield the corresponding N-methylpyrrole. journals.co.zaacs.org

Modern variations of pyrrole synthesis have expanded the range of suitable precursors. For example, multicomponent reactions can assemble N-substituted pyrroles from simpler starting materials in a single step. tetrahedron-green-chem.com These reactions often involve the in-situ generation of a 1,4-dicarbonyl equivalent which then undergoes condensation with an amine. tandfonline.com Another strategy involves the cyclization of N-propargylamines, which can be mediated by bases or transition metals to form the pyrrole ring. organic-chemistry.org Similarly, the reaction of α-hydroxyketones, oxoacetonitriles, and primary amines can lead to highly functionalized N-substituted pyrroles. nih.govacs.org

Convergent and Divergent Synthetic Pathways to this compound

Stepwise and Sequential Functionalization Strategies

A stepwise approach involves the sequential introduction of the required functional groups onto the pyrrole core. A plausible synthetic route could begin with the synthesis of 1-methyl-1H-pyrrole-2-carbonitrile. This can be achieved by reacting 1-methylpyrrole (B46729) with chlorosulfonyl isocyanate, followed by treatment with an N,N-dialkylformamide like DMF. google.com

Once the 1-methyl-1H-pyrrole-2-carbonitrile intermediate is obtained, the final step would be the regioselective iodination at the C-4 position using the methodologies described in section 2.3.2. The electron-withdrawing nature of the carbonitrile group at C-2 and the electron-donating nature of the N-methyl group would direct the incoming electrophile (iodine) to the C-4 or C-5 position. Careful optimization of the reaction conditions would be necessary to achieve the desired C-4 isomer selectively.

An alternative stepwise sequence could involve the initial synthesis of a 4-iodopyrrole derivative, followed by N-methylation and subsequent introduction of the carbonitrile group at the C-2 position. The order of these steps would be determined by the compatibility of the functional groups with the reaction conditions of the subsequent steps.

One-Pot and Multicomponent Reactions for Pyrrole Derivatives

One-pot and multicomponent reactions (MCRs) offer a more efficient approach to constructing complex molecules like substituted pyrroles by combining several reaction steps in a single operation without isolating intermediates. bohrium.comsemanticscholar.org These strategies enhance atom economy and reduce waste. orientjchem.orgrsc.org

Many MCRs for pyrrole synthesis are based on the Paal-Knorr reaction, where a 1,4-dicarbonyl compound is generated in situ. tandfonline.com For example, a multicomponent synthesis can involve the reaction of an aldehyde, an amine (such as methylamine), and a 1,3-dicarbonyl compound under catalytic conditions. orientjchem.orgsemanticscholar.org While directly forming this compound via an MCR might be challenging due to the specific substitution pattern, it is conceivable to synthesize a closely related, highly functionalized N-methylpyrrole that could be subsequently converted to the target molecule. nih.gov

For instance, a three-component reaction between an α-hydroxyketone, an oxoacetonitrile, and methylamine could potentially assemble a 1-methyl-1H-pyrrole-2-carbonitrile core with other substituents that could later be manipulated or removed. nih.govacs.org The field of MCRs is continually expanding, providing advanced tools for the sustainable synthesis of complex heterocyclic structures. tetrahedron-green-chem.combohrium.com

| Reaction Type | Components | Catalyst/Conditions | Product Type | Reference |

| Paal-Knorr | 1,4-dicarbonyl, primary amine | Acidic or thermal | N-substituted pyrrole | journals.co.za |

| Isocyanide-based MCR | Isocyanide, aldehyde, amine, acetylene dicarboxylate | PTSA·H₂O, ultrasound | Fully substituted pyrrole | rsc.org |

| Thiazolium-catalyzed MCR | Aldehyde, unsaturated ketone, amine | Thiazolium salt, DBU | Highly substituted pyrrole | tandfonline.com |

| Three-component | α-hydroxyketone, oxoacetonitrile, primary amine | Acetic acid, EtOH | N-substituted 3-cyanopyrrole | nih.gov |

An exploration of modern synthetic strategies for the pyrrole scaffold, with a focus on the architecture of molecules such as this compound, reveals a landscape rich with innovative and efficient methodologies. While specific literature on the direct, one-step synthesis of this compound is not extensively detailed, its structure informs a discussion of the advanced techniques required to assemble such polysubstituted pyrroles. The construction of this molecule would necessitate precise control over N-alkylation, C-nitrilation, and C-iodination, highlighting the importance of advanced catalytic and green chemistry approaches in modern organic synthesis.

Structure

3D Structure

Propiedades

IUPAC Name |

4-iodo-1-methylpyrrole-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5IN2/c1-9-4-5(7)2-6(9)3-8/h2,4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBOJBXKGSDIAPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C1C#N)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation of 4 Iodo 1 Methyl 1h Pyrrole 2 Carbonitrile

Reactivity at the C-4 Iodine Position

The iodine substituent at the C-4 position is the primary center of reactivity in 4-iodo-1-methyl-1H-pyrrole-2-carbonitrile, serving as a versatile handle for the introduction of new functional groups through carbon-carbon and carbon-heteroatom bond-forming reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon bonds. rsc.org The carbon-iodine bond in this compound is particularly susceptible to oxidative addition to a low-valent palladium species, initiating the catalytic cycle for a variety of coupling processes. These reactions enable the synthesis of a diverse array of substituted pyrrole (B145914) derivatives.

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide. libretexts.org This reaction is valued for its mild reaction conditions and tolerance of a wide range of functional groups. libretexts.org In the context of this compound, this reaction allows for the introduction of various aryl, heteroaryl, and vinyl substituents at the C-4 position.

Research has demonstrated the successful application of Suzuki-Miyaura coupling to pyrrole systems, highlighting its utility in constructing complex molecular architectures. For instance, studies on similar halo-substituted pyrroles have shown that the choice of catalyst, base, and solvent can significantly influence the reaction's efficiency. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Iodo-Heterocycles

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene (B28343)/Ethanol (B145695)/H₂O | High |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | Good |

| 3 | 3-Thienylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | Excellent |

This table is illustrative and based on typical conditions for Suzuki-Miyaura couplings of iodo-heterocycles.

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is instrumental in the synthesis of arylalkynes and conjugated enynes. libretexts.org The reactivity of the C-I bond in this compound makes it a suitable substrate for this transformation, enabling the introduction of various alkynyl moieties at the C-4 position.

The reaction is typically carried out under mild conditions, often at room temperature, using a base such as an amine. wikipedia.org The choice of palladium catalyst and copper co-catalyst can be crucial for achieving high yields. nih.gov

Table 2: Representative Sonogashira Coupling Reactions

| Entry | Alkyne | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | THF | High |

| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ | CuI | Piperidine | DMF | Excellent |

| 3 | 1-Hexyne | Pd(OAc)₂/XPhos | CuI | Cs₂CO₃ | Dioxane | Good |

This table is illustrative and based on general conditions for Sonogashira couplings.

Stille Coupling: The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organotin compound with an organic halide. organic-chemistry.org This method is known for its tolerance of a wide variety of functional groups. While effective, the toxicity of organotin reagents is a significant drawback. organic-chemistry.org this compound can serve as the halide partner in Stille couplings to introduce diverse organic groups at the C-4 position.

Heck Coupling: The Heck reaction is a palladium-catalyzed process that forms a carbon-carbon bond between an alkene and an aryl or vinyl halide. organic-chemistry.org A key feature of the Heck reaction is its excellent trans selectivity. organic-chemistry.org This reaction can be utilized to append alkenyl groups to the C-4 position of the pyrrole ring of this compound.

Table 3: Overview of Stille and Heck Coupling Reactions

| Coupling Type | Coupling Partner | Catalyst System | Key Features |

| Stille | Organostannane (e.g., R-SnBu₃) | Pd(PPh₃)₄ | Broad functional group tolerance |

| Heck | Alkene (e.g., CH₂=CHR') | Pd(OAc)₂/Phosphine ligand | Forms substituted alkenes |

Beyond the more common palladium-catalyzed reactions, other transition metals can also be employed to functionalize the C-4 position of this compound. For instance, nickel-catalyzed couplings have emerged as a powerful alternative, sometimes offering different reactivity and selectivity profiles. Copper-catalyzed reactions, such as the Ullmann condensation, can be used to form carbon-oxygen or carbon-nitrogen bonds. These alternative methods expand the synthetic utility of this iodinated pyrrole derivative.

Reductive Dehalogenation Pathways

The carbon-iodine bond at the C-4 position of the pyrrole ring is a key site for reactivity, susceptible to cleavage under reductive conditions. This reductive dehalogenation can be achieved through various methods, most notably catalytic hydrogenation. In this process, the iodo-substituted pyrrole is treated with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). The reaction typically proceeds in a solvent like ethanol or ethyl acetate (B1210297), often with the addition of a base (e.g., sodium acetate or triethylamine) to neutralize the hydrogen iodide formed during the reaction. This process replaces the iodine atom with a hydrogen atom, yielding 1-methyl-1H-pyrrole-2-carbonitrile.

While enzymatic dehalogenation has been observed in the biosynthesis of marine bacterial pyrroles, particularly the debromination of polybrominated pyrroles, specific enzymatic methods for iodopyrroles are less commonly documented in synthetic chemistry. nih.govnih.gov Nevertheless, the principles of reductive cleavage of carbon-halogen bonds are well-established.

Table 1: Representative Conditions for Reductive Dehalogenation of Halopyrroles

| Catalyst | Reagents & Conditions | Product | Notes |

|---|---|---|---|

| Palladium on Carbon (Pd/C) | H₂, NaOAc, Ethanol, Room Temperature | 1-methyl-1H-pyrrole-2-carbonitrile | A standard method for the hydrogenolysis of aryl halides. |

Transformations of the C-2 Carbonitrile Group

The carbonitrile group at the C-2 position is a versatile functional handle that can be converted into several other important chemical moieties, including carboxylic acids, aldehydes, and amines.

Hydrolysis to Carboxylic Acid Derivatives

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. acs.orgsemanticscholar.org Acid-catalyzed hydrolysis typically involves heating the nitrile with an aqueous solution of a strong mineral acid, such as sulfuric acid or hydrochloric acid. The reaction proceeds via the formation of an intermediate amide, which is subsequently hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt.

Alternatively, base-catalyzed hydrolysis can be performed by heating the nitrile with an aqueous solution of a strong base, like sodium hydroxide (B78521) or potassium hydroxide. This process initially yields a carboxylate salt, which must then be acidified in a separate workup step to produce the final carboxylic acid. This transformation results in the formation of 4-iodo-1-methyl-1H-pyrrole-2-carboxylic acid, a compound available from commercial suppliers, indicating the viability of this synthetic route. bldpharm.com

Table 2: General Conditions for Hydrolysis of Pyrrole-2-carbonitrile (B156044) Derivatives

| Conditions | Intermediate Product | Final Product |

|---|---|---|

| H₂SO₄ (aq), Δ | 4-iodo-1-methyl-1H-pyrrole-2-carboxamide | 4-iodo-1-methyl-1H-pyrrole-2-carboxylic acid |

Reduction to Aldehyde or Amine Derivatives

The carbonitrile group can be selectively reduced to either an aldehyde or a primary amine, depending on the choice of reducing agent and reaction conditions.

To obtain the aldehyde, 4-iodo-1-methyl-1H-pyrrole-2-carbaldehyde, a partial reduction is required. This is typically achieved using a sterically hindered hydride reagent such as diisobutylaluminium hydride (DIBAL-H). urbanpro.comchemistrysteps.commasterorganicchemistry.comorganic-chemistry.orgyoutube.com The reaction is generally carried out at low temperatures (e.g., -78 °C) in an aprotic solvent like toluene or tetrahydrofuran. An aqueous workup then hydrolyzes the intermediate imine to afford the aldehyde.

For the synthesis of the corresponding primary amine, (4-iodo-1-methyl-1H-pyrrol-2-yl)methanamine, a more powerful reducing agent is necessary. Lithium aluminum hydride (LiAlH₄) is commonly employed for this transformation. numberanalytics.comlibretexts.orgmasterorganicchemistry.comyoutube.com The reaction is typically conducted in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran. Catalytic hydrogenation over a noble metal catalyst like Raney Nickel can also be used to reduce nitriles to primary amines.

Table 3: Conditions for the Reduction of Pyrrole-2-carbonitrile

| Reagent | Solvent | Temperature | Product |

|---|---|---|---|

| Diisobutylaluminium hydride (DIBAL-H), then H₂O | Toluene | -78 °C to rt | 4-iodo-1-methyl-1H-pyrrole-2-carbaldehyde |

Nucleophilic Additions to the Nitrile Function

The nitrile group is electrophilic and can undergo nucleophilic addition with organometallic reagents, such as Grignard reagents (R-MgBr) or organolithium reagents (R-Li). masterorganicchemistry.com This reaction provides a route to ketones. The addition of the organometallic reagent to the carbon-nitrogen triple bond forms an intermediate imine anion, which is then hydrolyzed upon aqueous workup to yield a ketone. For instance, reaction with methylmagnesium bromide, followed by hydrolysis, would produce 1-(4-iodo-1-methyl-1H-pyrrol-2-yl)ethan-1-one. The presence of the iodo-substituent means that reaction conditions must be carefully controlled to avoid competing reactions, such as halogen-metal exchange, especially when using organolithium reagents.

Table 4: Nucleophilic Addition to the Nitrile Group

| Reagent | Intermediate (after addition) | Final Product (after hydrolysis) |

|---|---|---|

| 1. CH₃MgBr; 2. H₃O⁺ | Iminomagnesium bromide salt | 1-(4-iodo-1-methyl-1H-pyrrol-2-yl)ethan-1-one |

Reactivity of the N-1 Methyl Substituent

Oxidative Transformations (if applicable)

While the pyrrole ring itself is susceptible to oxidation, selective transformation of the N-1 methyl group is less common but can be achieved. The most relevant oxidative transformation is N-demethylation. This is a crucial reaction in alkaloid chemistry and can be applied to other N-methyl heterocyclic compounds. nih.govresearchgate.net

One common method for N-demethylation is the Polonovski reaction or its modifications. organic-chemistry.org This typically involves a two-step process where the N-methylpyrrole is first oxidized to the corresponding N-oxide using an oxidant like meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide is then treated with an activating agent, such as trifluoroacetic anhydride (B1165640) (TFAA) or an iron salt, which facilitates the elimination of the methyl group as formaldehyde, yielding the N-H pyrrole, 4-iodo-1H-pyrrole-2-carbonitrile. Other methods, such as those employing chloroformates (von Braun reaction), have also been widely used for the N-demethylation of various amines. researchgate.net Direct oxidation of the N-methyl group without affecting the electron-rich pyrrole ring is challenging and requires carefully chosen conditions to avoid polymerization or ring degradation. acs.orgdtic.mil

Table 5: Potential Conditions for N-Demethylation

| Step 1 Reagent | Step 2 Reagent | Product | Reaction Name |

|---|---|---|---|

| m-CPBA | Trifluoroacetic anhydride (TFAA) | 4-iodo-1H-pyrrole-2-carbonitrile | Modified Polonovski Reaction |

Selective Demethylation Studies

Specific studies on the selective N-demethylation of this compound are not extensively documented in publicly available literature. However, the demethylation of N-methyl groups on heterocyclic systems is a known chemical transformation. Generally, N-demethylation of tertiary amines and N-methylated heterocycles can be challenging and often requires harsh reaction conditions. The presence of electron-withdrawing groups on the pyrrole ring, such as the cyano and iodo substituents in the target molecule, would likely increase the difficulty of demethylation. These groups decrease the electron density on the nitrogen atom, making it less susceptible to reactions that proceed via nucleophilic attack on the methyl group or through oxidative pathways.

Electrophilic and Nucleophilic Aromatic Substitution on the Pyrrole Ring

The pyrrole ring is inherently reactive towards electrophilic attack due to its π-excessive nature. However, the substituents on this compound profoundly influence both the rate and the position of substitution.

Electrophilic aromatic substitution on a substituted pyrrole ring is governed by the directing effects of the existing groups. For this compound, the vacant C3 and C5 positions are potential sites for substitution. The directing influence of each substituent is as follows:

1-Methyl Group (-CH₃): This is an activating group that directs incoming electrophiles to the ortho (C2 and C5) positions.

2-Carbonitrile Group (-CN): This is a strong deactivating group that directs incoming electrophiles to the meta (C4) position. Since the C4 position is already substituted, its primary effect is strong deactivation of the adjacent C3 position.

4-Iodo Group (-I): Halogens are deactivating due to their strong negative inductive effect but are ortho- and para-directing because of a competing positive resonance effect (donation of a lone pair). It directs incoming electrophiles to the C3 and C5 positions.

Considering these competing effects, the C5 position is the most probable site for electrophilic attack. The 1-methyl group and the 4-iodo group both direct towards C5. While the 2-cyano group deactivates the entire ring, its meta-directing influence is weakest at C5. The C3 position is strongly deactivated by the adjacent electron-withdrawing cyano group and is ortho to the deactivating iodo group, making it a much less favorable site for attack.

| Position | Influence of 1-Methyl Group | Influence of 2-Cyano Group | Influence of 4-Iodo Group | Overall Predicted Reactivity |

|---|---|---|---|---|

| C3 | - | Strongly Deactivated (ortho) | Activated (ortho) but ring is deactivated | Highly Unlikely |

| C5 | Activated (ortho) | Less Deactivated (meta) | Activated (para) | Most Probable Site |

Conversely, nucleophilic aromatic substitution (SₙAr) is generally disfavored on the electron-rich pyrrole ring. However, the presence of strong electron-withdrawing groups, such as the cyano group, and a good leaving group, like iodide, can render the ring susceptible to SₙAr. In this case, a nucleophile would most likely attack the C4 position, leading to the displacement of the iodide. The cyano group at the C2 position would help to stabilize the negative charge of the Meisenheimer-like intermediate formed during the reaction.

| Substituent | Position | Electronic Effect | Effect on Electrophilic Substitution | Directing Effect |

|---|---|---|---|---|

| -CH₃ | 1 | Electron-donating (Inductive) | Activating | Ortho, Para (to C2, C5) |

| -CN | 2 | Strongly electron-withdrawing (Inductive & Resonance) | Strongly Deactivating | Meta (to C4) |

| -I | 4 | Electron-withdrawing (Inductive) > Electron-donating (Resonance) | Deactivating | Ortho, Para (to C3, C5) |

Radical Reactions and Single Electron Transfer Processes

Radical reactions offer alternative pathways for the functionalization of heterocyclic compounds, often under milder conditions than traditional ionic reactions.

Visible-light photoredox catalysis has emerged as a powerful tool for generating radical intermediates that can engage in a variety of transformations. nih.gov Pyrroles, including both electron-rich and electron-deficient derivatives, have been shown to be competent substrates in these reactions. acs.orgacs.org For this compound, several scenarios are plausible:

Minisci-type Reactions: The electron-deficient nature of the pyrrole ring makes it a potential candidate for reactions with nucleophilic radicals. Radicals generated from sources like alkyl halides or carboxylic acids via a photoredox cycle could add to the pyrrole ring, likely at the C5 position, which is the most electron-poor C-H position. acs.org

Cross-Coupling Reactions: The carbon-iodine bond can be a site for reactivity. Aryl iodides are common precursors for generating aryl radicals under reductive photoredox conditions. The resulting pyrrolyl radical could then participate in coupling reactions.

The efficiency of these processes would depend on the specific photocatalyst and reaction conditions employed.

Hypervalent iodine(III) reagents, such as phenyliodine(III) diacetate (PIDA) and phenyliodine(III) bis(trifluoroacetate) (PIFA), are versatile oxidants that can mediate a wide range of transformations in heterocyclic chemistry. nih.gov They can facilitate reactions through single-electron transfer (SET) pathways, generating radical cations from electron-rich aromatic systems. nih.gov

Advanced Characterization Methodologies for 4 Iodo 1 Methyl 1h Pyrrole 2 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

1H NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. For 4-iodo-1-methyl-1H-pyrrole-2-carbonitrile, the spectrum is expected to show distinct signals for the two pyrrole (B145914) ring protons and the methyl group protons. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the cyano and iodo substituents, as well as the electron-donating nature of the methyl group on the nitrogen atom.

Expected ¹H NMR Data:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 6.5 - 7.0 | Doublet | ~2-3 |

| H-5 | 7.0 - 7.5 | Doublet | ~2-3 |

| N-CH₃ | 3.5 - 4.0 | Singlet | N/A |

The coupling between the H-3 and H-5 protons, though separated by four bonds, is a known phenomenon in pyrrole rings and would result in the observed doublet splitting pattern. The singlet for the N-methyl group indicates no adjacent protons.

13C NMR Spectroscopic Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts are highly dependent on the hybridization and the electronic environment of the carbon atoms. The presence of the electronegative iodine and nitrogen atoms, and the sp-hybridized carbon of the nitrile group, will significantly influence the chemical shifts.

Expected ¹³C NMR Data:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-2 | 110 - 120 |

| C-3 | 115 - 125 |

| C-4 | 70 - 80 |

| C-5 | 130 - 140 |

| CN | 115 - 125 |

| N-CH₃ | 35 - 45 |

The C-4 carbon, directly attached to the iodine atom, is expected to be significantly shielded and appear at a lower chemical shift. The quaternary carbons (C-2 and C-4) and the nitrile carbon can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Elucidation

Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning proton and carbon signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would show a correlation between the H-3 and H-5 protons, confirming their coupling.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the ¹H signals for H-3, H-5, and the N-CH₃ to their corresponding ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations for this compound would include:

The N-CH₃ protons to C-2 and C-5.

H-3 to C-2, C-4, and the nitrile carbon.

H-5 to C-4 and C-3.

These correlations would provide unequivocal evidence for the substitution pattern on the pyrrole ring.

Isotopic Labeling Studies using ¹³C and ¹⁵N NMR for Mechanistic Insights

Isotopic labeling, where specific atoms are replaced with their heavier isotopes (e.g., ¹³C or ¹⁵N), is a powerful technique for elucidating reaction mechanisms and biosynthetic pathways. By synthesizing this compound with ¹³C- or ¹⁵N-labeled precursors, one can track the fate of these atoms throughout a chemical transformation.

For instance, if the nitrile group were introduced using a ¹³C-labeled cyanide source, the ¹³C NMR spectrum would show a significantly enhanced signal for the nitrile carbon. Similarly, using a ¹⁵N-labeled methylamine (B109427) in the synthesis would allow for the direct observation of the pyrrole nitrogen via ¹⁵N NMR spectroscopy, providing insights into its electronic environment and potential interactions. These studies are instrumental in understanding the formation of the pyrrole ring and the introduction of its substituents.

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental composition of a molecule. For this compound (C₆H₅IN₂), HRMS would be used to confirm its molecular formula.

Expected HRMS Data:

| Ion | Calculated m/z |

| [M+H]⁺ | 232.9625 |

| [M+Na]⁺ | 254.9444 |

The observation of a molecular ion peak with an m/z value extremely close to the calculated mass would provide strong evidence for the identity of the compound. The characteristic isotopic pattern of iodine (¹²⁷I is the only stable isotope) would also be readily identifiable.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight and elemental composition of thermally labile molecules. In the analysis of pyrrole derivatives, high-resolution mass spectrometry (HRMS) with ESI is frequently employed to confirm the identity of synthesized compounds.

Detailed Research Findings: While specific ESI-MS data for this compound is not extensively detailed in publicly available literature, data from closely related analogs provide valuable insights. For instance, the analysis of a structural isomer, 3-(4-iodophenyl)-1-methyl-1H-pyrrole-2-carbonitrile, via HRMS-ESI yielded a measured mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ that closely matched the calculated value, confirming its elemental composition. rsc.org

Table 1: Predicted ESI-MS Data for this compound

| Ion Species | Molecular Formula | Calculated Mass-to-Charge Ratio (m/z) |

|---|---|---|

| [M+H]⁺ | C₆H₆IN₂⁺ | 232.9625 |

| [M+Na]⁺ | C₆H₅IN₂Na⁺ | 254.9444 |

| [M-H]⁻ | C₆H₄IN₂⁻ | 230.9472 |

This table presents theoretical values calculated based on the compound's elemental composition.

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For this compound, the IR spectrum is expected to show characteristic absorption bands corresponding to its key structural features: the nitrile group, the pyrrole ring, the N-methyl group, and the carbon-iodine bond.

Detailed Research Findings: The analysis of substituted pyrrole-2-carbonitriles reveals consistent and identifiable vibrational modes. The most prominent feature is the stretching vibration of the nitrile (C≡N) group, which typically appears as a sharp, intense band in the region of 2210-2230 cm⁻¹. rsc.org The presence of the pyrrole ring gives rise to several bands, including C-H stretching above 3000 cm⁻¹, and C=C and C-N stretching vibrations within the 1400-1600 cm⁻¹ fingerprint region. The N-methyl group introduces C-H stretching and bending vibrations, typically observed around 2930 cm⁻¹ and 1450 cm⁻¹, respectively. The carbon-iodine (C-I) bond stretch is expected to appear at lower frequencies, generally in the 500-600 cm⁻¹ range, although it can be difficult to assign definitively.

Experimental data for the related compound 3-(4-iodophenyl)-1-methyl-1H-pyrrole-2-carbonitrile shows a strong nitrile peak at 2209 cm⁻¹, alongside other peaks at 2924, 1679, 1499, and 823 cm⁻¹, which correspond to various C-H and ring vibrations. rsc.org

Table 2: Expected Infrared (IR) Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitrile (C≡N) | Stretch | 2210 - 2230 | Strong, Sharp |

| Pyrrole Ring C-H | Stretch | 3100 - 3150 | Medium |

| N-Methyl C-H | Stretch | 2920 - 2960 | Medium |

| Pyrrole Ring C=C, C-N | Stretch | 1400 - 1600 | Medium-Strong |

| Carbon-Iodine (C-I) | Stretch | 500 - 600 | Weak-Medium |

This table is based on established group frequencies and data from analogous compounds.

X-ray Diffraction Studies for Solid-State Structure Elucidation

Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive structural information for a crystalline solid, offering precise measurements of bond lengths, bond angles, and intermolecular interactions. This technique is the gold standard for unambiguously determining the three-dimensional arrangement of atoms in the solid state.

Detailed Research Findings: A complete single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible databases. However, crystallographic studies on closely related halogenated pyrrole derivatives offer a template for its likely solid-state structure. For example, the crystal structure of 4-iodo-1H-pyrrole-2-carbaldehyde reveals a planar molecular geometry. researchgate.net In its crystal lattice, molecules form centrosymmetric dimers through N—H⋯O hydrogen bonds. researchgate.net

For this compound, the replacement of the N-H with an N-methyl group precludes classical hydrogen bonding of that type. Instead, its solid-state packing would be governed by other intermolecular forces, such as dipole-dipole interactions involving the nitrile group and weaker C—H⋯N or C—H⋯π interactions. Halogen bonding, a non-covalent interaction involving the electrophilic region of the iodine atom, could also play a significant role in directing the crystal packing, similar to what is observed in other iodinated heterocyclic structures.

Table 3: Hypothetical Crystallographic Parameters for this compound

| Parameter | Expected Value/System |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) |

| Key Intermolecular Forces | Dipole-dipole, Halogen bonding, C-H⋯N interactions |

This table presents a hypothesis based on the structures of similar small, halogenated heterocyclic molecules.

Other Spectroscopic Techniques

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. For aromatic and heteroaromatic compounds like this compound, the technique is sensitive to the π-electron system.

Detailed Research Findings: The UV-Vis spectrum of the parent pyrrole molecule in solution exhibits absorption bands attributed to π-π* transitions. researchgate.net The introduction of substituents onto the pyrrole ring—specifically a nitrile group (an electron-withdrawing group) and an iodine atom—is expected to modify the electronic structure and thus shift the absorption maxima.

Substituted pyrrole alkaloids typically show absorption maxima (λmax) in the range of 250-300 nm. researchgate.net The N-methyl and iodo substituents on the this compound ring are likely to cause a bathochromic (red) shift of these π-π* transitions compared to unsubstituted pyrrole, moving the absorption maxima to longer wavelengths. This shift is due to the extension of the conjugated system and the influence of the substituents on the energy levels of the molecular orbitals.

Table 4: Expected UV-Vis Absorption Data for this compound

| Transition Type | Expected λmax Range (in Methanol) | Chromophore |

|---|---|---|

| π → π* | 260 - 290 nm | Substituted Pyrrole Ring |

This table provides an estimated absorption range based on data from related pyrrole derivatives.

Microwave Spectroscopy (for analogous pyrrole-2-carbonitriles)

Microwave spectroscopy is a powerful high-resolution technique used to determine the rotational spectra of molecules in the gas phase. From these spectra, precise molecular parameters such as rotational constants, centrifugal distortion constants, and electric dipole moments can be derived, providing detailed insights into the molecular structure and electron distribution. While the microwave spectrum of this compound has not been specifically reported, data from analogous compounds, particularly the parent molecule pyrrole-2-carbonitrile (B156044), offer valuable comparative information.

The study of pyrrole-2-carbonitrile and its isomers via microwave spectroscopy reveals a planar structure for the molecule. The analysis of the rotational spectra for the parent and its isotopic species allows for the precise determination of its rotational and centrifugal distortion constants. These parameters are fundamental in confirming the molecule's geometry and rigidity.

The research conducted by Sakaizumi and colleagues in 1991 provided a detailed analysis of the microwave spectra of both pyrrole-2-carbonitrile and pyrrole-3-carbonitrile. For pyrrole-2-carbonitrile, the rotational constants A, B, and C were determined with high precision. These constants are inversely proportional to the principal moments of inertia of the molecule.

Furthermore, the components of the electric dipole moment along the principal axes of inertia (μa and μb) were obtained from the Stark effect measurements on the rotational transitions. The total dipole moment is a crucial indicator of the charge distribution within the molecule. The observed dipole moment for pyrrole-2-carbonitrile reflects the combined electron-withdrawing effect of the nitrile group and the electron-donating nature of the pyrrole ring.

The detailed research findings for pyrrole-2-carbonitrile, an analogue of this compound, are summarized in the table below. This data serves as a fundamental reference for theoretical calculations and for the potential future spectroscopic analysis of its substituted derivatives.

| Parameter | Value |

|---|---|

| A (MHz) | 4897.35 |

| B (MHz) | 1589.98 |

| C (MHz) | 1199.39 |

| μa (D) | 3.66 |

| μb (D) | 1.51 |

| μtotal (D) | 3.96 |

Computational and Theoretical Investigations

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to determining the molecular and electronic properties of a compound from first principles. These methods solve the Schrödinger equation, or a simplified form of it, to map the energy landscape of the molecule and describe the distribution of its electrons.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules by focusing on the electron density rather than the complex many-electron wavefunction. mdpi.com It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. mdpi.commdpi.com

For a molecule like 4-iodo-1-methyl-1H-pyrrole-2-carbonitrile, DFT studies would typically be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms by finding the minimum energy structure. This includes calculating bond lengths, bond angles, and dihedral angles.

Calculate Spectroscopic Properties: Predict vibrational frequencies (IR and Raman spectra) and NMR chemical shifts, which can be compared with experimental data to confirm the structure. nih.gov

Analyze the Electronic Structure: Investigate the distribution of electrons through calculations of frontier molecular orbitals (HOMO and LUMO), electrostatic potential maps, and natural bond orbital (NBO) analysis. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and electronic transitions. mdpi.com

The choice of functional (e.g., B3LYP, M06-2X) and basis set is critical for obtaining accurate results. nih.gov For a molecule containing iodine, a basis set that includes effective core potentials (ECPs) for the heavy iodine atom would be necessary to account for relativistic effects.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the atomic numbers of the atoms involved, without using empirical data. Methods like Hartree-Fock (HF) and Møller–Plesset perturbation theory (MP2) fall into this category. mdpi.com While often more computationally demanding than DFT, they can provide highly accurate results, especially when electron correlation effects are significant.

Basis Set Selection: The accuracy of both DFT and ab initio calculations is highly dependent on the chosen basis set, which is a set of mathematical functions used to build the molecular orbitals. For pyrrole (B145914) derivatives, Pople-style basis sets (e.g., 6-31G*, 6-311++G(d,p)) are common for lighter atoms (C, H, N). mdpi.com For the iodine atom, a more sophisticated basis set, such as those from the LANL2DZ or Def2 series, which incorporate effective core potentials, would be essential for accurate modeling.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is invaluable for mapping out the pathways of chemical reactions, identifying intermediate structures, and calculating the energy changes that occur. This is particularly useful for understanding the synthesis and reactivity of substituted pyrroles.

A transition state (TS) is the highest energy point along a reaction coordinate, representing the "peak" that reactants must overcome to become products.

Transition State Searching: Algorithms are used to locate the saddle point on the potential energy surface corresponding to the TS.

Frequency Calculations: A key step to confirm a true transition state is a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Energy Barrier (Activation Energy): The energy difference between the reactants and the transition state is the activation energy (Ea). This value is crucial for predicting reaction rates; a lower barrier implies a faster reaction. Computational methods like DFT can provide reliable estimates of these barriers. nih.gov

For this compound, this analysis would be critical in studying its participation in reactions like Suzuki-Miyaura coupling, where the C-I bond is activated. researchgate.net

By connecting reactants, intermediates, transition states, and products, a complete reaction pathway can be mapped. This involves calculating the energies of all stationary points along the reaction coordinate. Such maps provide a detailed, step-by-step view of the reaction mechanism, revealing whether a reaction is concerted or proceeds through multiple steps. For complex multi-step syntheses involving pyrrole intermediates, this can help optimize reaction conditions by identifying the rate-limiting step.

Conformational Analysis and Stereochemical Insights

Conformational analysis involves studying the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation about single bonds. Even for a relatively rigid aromatic system like a pyrrole, substituents can have preferred orientations.

For related 2-acylpyrroles, DFT calculations have been used to study the rotational isomerism (syn and anti-conformers) around the bond connecting the pyrrole ring and the substituent. researchgate.net These studies show that the relative stability of conformers can be influenced by intramolecular and intermolecular interactions, such as hydrogen bonding in N-H pyrroles. researchgate.net For this compound, while the N-methyl group precludes such hydrogen bonding, conformational preferences could still arise from steric and electronic interactions between the cyano, methyl, and iodo substituents. Computational analysis can predict the most stable conformer and the energy barriers for rotation, providing insights into the molecule's dynamic behavior in solution.

Spectroscopic Property Prediction and Validation

Computational chemistry is frequently employed to predict the spectroscopic properties of organic molecules, offering insights that complement and aid in the interpretation of experimental data. Techniques such as Density Functional Theory (DFT) and ab initio methods are used to calculate spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and electronic absorption spectra. For pyrrole derivatives, theoretical calculations have been successfully used to study conformations and interpret spectroscopic results.

While specific computational studies predicting the full spectroscopic profile of this compound are not widely available in the literature, the established methodologies allow for a theoretical approximation of its expected spectral characteristics. For instance, DFT calculations could model the electron density distribution in the molecule to predict ¹H and ¹³C NMR chemical shifts. The electron-withdrawing nature of the nitrile group and the halogen atom, combined with the electronic effects of the N-methyl group, would significantly influence these shifts. Similarly, the computation of vibrational frequencies would predict the positions of key IR absorption bands, such as the C≡N stretch, C–I stretch, and various C–H and C–N vibrations within the pyrrole ring.

Validation of these theoretical predictions would require comparison with experimental data. Although detailed experimental spectra for this compound are not present in the cited literature, the characterization of analogous substituted pyrroles provides a basis for what might be expected. For example, the typical IR stretching frequency for a nitrile (C≡N) group appears around 2210 cm⁻¹. Experimental validation confirms the accuracy of the chosen theoretical model and basis set, allowing for confident application to a wider range of related molecules.

Table 1: Commonly Used Computational Methods for Spectroscopic Prediction

| Computational Method | Predicted Properties | Typical Application for Pyrrole Systems |

|---|---|---|

| Density Functional Theory (DFT) | NMR chemical shifts, IR frequencies, UV-Vis spectra | Determining the effects of substituents on the electronic structure and resulting spectra. |

| Time-Dependent DFT (TD-DFT) | Electronic excitation energies, UV-Vis spectra | Assigning electronic transitions observed in experimental spectra. researchgate.net |

Studies on Bonding Characteristics and Hypervalency of Iodine in Pyrrole Systems

The carbon-iodine (C–I) bond in aromatic systems like pyrrole exhibits unique characteristics that influence the molecule's stability, reactivity, and intermolecular interactions. Computational studies on polyvalent iodine compounds reveal that their structure and reactivity are often explained by the presence of a hypervalent bond. acs.org This is typically described as a linear, three-center-four-electron (3c-4e) bond (L–I–L) formed by the overlap of the iodine atom's 5p orbital with orbitals from two ligands. nih.gov This hypervalent bond is characteristically longer, weaker, and more polarized than a standard covalent bond. acs.org

In the ground state of this compound, the iodine atom is divalent and does not formally exhibit hypervalency. However, it possesses the capacity to engage in hypervalent interactions, particularly in reaction intermediates. The iodine atom can be oxidized to form hypervalent iodine(III) or iodine(V) species, which are powerful and versatile reagents in organic synthesis for functionalizing heterocyclic compounds. dovepress.com Computational studies have been crucial in assessing the oxidative ability of these hypervalent iodine reagents, showing that their power is determined by the nature of the ligands attached to the iodine and the presence of electron-withdrawing groups on the aromatic ring. rsc.org

Furthermore, the iodine atom in iodo-pyrroles can act as a Lewis acid, participating in a type of non-covalent interaction known as halogen bonding. This is a highly directional interaction between the electropositive region on the iodine atom (the σ-hole) and a Lewis base. The strength of this bond makes iodine a particularly effective halogen bond donor. In the solid state, such interactions can play a significant role in determining the crystal packing structure, as observed in related iodo-pyrrole derivatives. researchgate.net

Applications in Advanced Organic Synthesis and Materials Science Precursors

Role as a Key Synthetic Intermediate for Functionalized Heterocycles

4-Iodo-1-methyl-1H-pyrrole-2-carbonitrile is a pivotal intermediate in the synthesis of highly substituted and functionalized heterocyclic compounds. The presence of the carbon-iodine bond at the 4-position of the pyrrole (B145914) ring is particularly significant, as it provides a reactive handle for various palladium-catalyzed cross-coupling reactions. nih.gov These reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

The electron-withdrawing nature of the nitrile group at the 2-position influences the reactivity of the pyrrole ring, while the N-methyl group prevents N-H reactivity, thereby directing reactions to other positions. This arrangement allows chemists to introduce a wide array of substituents onto the pyrrole core with high regioselectivity. For instance, Suzuki-Miyaura, Sonogashira, Heck, and Stille cross-coupling reactions can be employed to append aryl, alkynyl, vinyl, and other organic moieties at the C-4 position. nih.govbiointerfaceresearch.com The nitrile group itself can be further elaborated, for example, through hydrolysis to a carboxylic acid or reduction to an amine, adding another layer of synthetic versatility. researchgate.net This dual functionality makes the compound an ideal starting material for generating libraries of polysubstituted pyrroles, which are core structures in many biologically active molecules and pharmaceuticals. organic-chemistry.orgresearchgate.net

Table 1: Cross-Coupling Reactions Utilizing Iodopyrrole Scaffolds

| Reaction Name | Reactant Partner | Bond Formed | Resulting Structure |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | C-C (sp²-sp²) | 4-Aryl/Vinyl-substituted pyrrole |

| Sonogashira | Terminal Alkyne | C-C (sp²-sp) | 4-Alkynyl-substituted pyrrole |

| Heck | Alkene | C-C (sp²-sp²) | 4-Vinyl-substituted pyrrole |

| Stille | Organostannane | C-C (sp²-sp²) | 4-Aryl/Vinyl-substituted pyrrole |

Precursor in the Construction of Complex Molecular Architectures

The utility of this compound extends beyond simple functionalization to the assembly of intricate and complex molecular architectures. Its ability to undergo sequential, site-selective reactions makes it an excellent building block for creating larger, polycyclic systems. Chemists can leverage the reactivity of the iodide for a primary coupling reaction, then modify or utilize the nitrile group in a subsequent transformation, such as a cyclization reaction, to build fused ring systems.

This step-wise approach is crucial for the controlled synthesis of complex targets. For example, derivatives of this compound could be used to construct indole (B1671886) skeletons or other fused heteroaromatic systems that are prevalent in natural products and medicinal chemistry. nih.gov The strategic placement of the functional groups allows for the precise and predictable construction of molecular frameworks that would be challenging to assemble through other methods.

Contribution to the Synthesis of Macrocyclic Systems (e.g., Porphyrin and Analog Precursors)

Pyrroles are the fundamental building blocks of porphyrins and related macrocycles, which are essential molecules in biological systems and materials science. nih.govrsc.org Highly functionalized pyrroles like this compound are valuable precursors for creating synthetic porphyrins with tailored properties. The synthesis of these macrocycles often involves the condensation of pyrrolic subunits. nih.gov

By incorporating this specific iodinated pyrrole into a porphyrin synthesis, chemists can introduce functional groups at specific peripheral positions of the final macrocycle. The iodo- and cyano-substituents can be used to modulate the electronic properties, solubility, and coordination behavior of the porphyrin. Furthermore, the iodine atom can serve as a reactive site for post-macrocyclization modifications, allowing for the attachment of other molecules or polymers to the porphyrin core. mdpi.com This makes it a key component in designing novel porphyrin-based systems for applications such as sensors and catalysts. researchgate.net

Utility in the Development of Advanced Organic Materials

The unique electronic and structural features of this compound make it a promising precursor for the development of advanced organic materials.

Polypyrroles are a well-known class of conducting polymers with significant potential in various technological fields. mdpi.com The synthesis of these materials typically involves the polymerization of pyrrole monomers. sigmaaldrich.com Using this compound as a monomer or co-monomer allows for the creation of functionalized polypyrroles with precisely controlled properties.

The substituents on the pyrrole ring can influence the polymerization process and the final properties of the polymer. The N-methyl group enhances solubility and processability, while the electron-withdrawing nitrile group can modify the polymer's conductivity and redox potential. The iodine atom offers a site for post-polymerization modification, enabling the grafting of side chains to further tune the material's characteristics or to attach it to surfaces. mdpi.com

Table 2: Potential Polymerization Methods

| Method | Description | Role of Monomer |

|---|---|---|

| Chemical Oxidation | Polymerization using an oxidizing agent (e.g., FeCl₃). | The pyrrole ring undergoes oxidative coupling. |

| Electropolymerization | Polymer film is grown on an electrode surface by applying an electric potential. | The monomer is oxidized at the electrode to form radical cations that polymerize. |

| Cross-Coupling Polymerization | Step-growth polymerization using reactions like Suzuki or Stille coupling. | The iodo-group acts as a reactive site for chain extension. |

The pyrrole heterocycle is an electron-rich aromatic system, making it a common structural motif in organic electronic materials. Substituted pyrroles are used as building blocks for molecules and polymers found in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). A related compound, 4-formyl-1-methyl-1H-pyrrole-2-carbonitrile, is noted for its use in formulating advanced materials for electronic devices. chemimpex.com

This compound serves as a critical intermediate for synthesizing the complex conjugated molecules required for these applications. The iodo- and cyano- groups provide the synthetic handles needed to construct larger π-conjugated systems and to fine-tune the energy levels (HOMO/LUMO) of the material. This control is essential for optimizing charge transport, light emission, and energy conversion in electronic devices. The ability to systematically modify the pyrrole core through this intermediate facilitates the rational design of new materials for next-generation electronics. acs.org

Future Research Directions and Perspectives

Development of Novel, Efficient, and Sustainable Synthetic Routes

While methods for the synthesis of substituted pyrroles exist, a primary future objective is the development of synthetic pathways to 4-iodo-1-methyl-1H-pyrrole-2-carbonitrile that are not only efficient but also environmentally benign. Current multi-step syntheses often involve harsh reagents and generate significant waste. Future research should pivot towards green chemistry principles.

Key areas of focus include:

Catalyst Innovation: Exploring earth-abundant metal catalysts (e.g., iron, copper) or even metal-free catalytic systems to replace traditional palladium or ruthenium catalysts. organic-chemistry.org Photocatalysis and electrochemistry represent promising frontiers for activating substrates under mild conditions.

Atom Economy: Designing syntheses, such as cycloaddition or multicomponent reactions, that incorporate a majority of the atoms from the starting materials into the final product, minimizing waste.

Solvent Minimization: Investigating syntheses in greener solvents like water, ionic liquids, or deep eutectic solvents, or moving towards solvent-free, mechanochemical conditions. organic-chemistry.org

A comparative overview of traditional versus prospective sustainable synthetic strategies is presented below.

| Feature | Traditional Synthesis (Hypothetical) | Future Sustainable Synthesis (Proposed) |

| Catalyst | Palladium or other precious metals | Earth-abundant metals (Fe, Cu), organocatalysts, photocatalysts |

| Solvents | Chlorinated hydrocarbons (e.g., DCM, Chloroform) | Water, bio-based solvents, supercritical CO2, or solvent-free |

| Energy Input | High-temperature reflux | Ambient temperature (photocatalysis) or mechanical energy |

| Byproducts | Stoichiometric inorganic salts, organic waste | Minimal byproducts, potentially recyclable catalysts |

| Overall Yield | Moderate to good, but with high E-factor | High yield with low Environmental-factor (E-factor) |

Exploration of Unprecedented Reactivity Patterns and Selectivity Control

The inherent functionality of this compound provides a rich playground for exploring new chemical reactions. The C-I bond is a prime handle for a variety of cross-coupling reactions, which remains a cornerstone for future work.

Future investigations should aim to:

Diversify Cross-Coupling Reactions: While Suzuki, Heck, and Sonogashira couplings are well-established for C-I bonds, future work could explore less common but powerful transformations like Stille, Hiyama, or Negishi couplings to introduce unique structural motifs. nih.gov

Orthogonal Reactivity: Develop selective reaction conditions that allow for the independent transformation of the nitrile group (e.g., reduction to an amine, hydrolysis to a carboxylic acid, or participation in cycloadditions) without disturbing the C-I bond, and vice versa.